molecular formula C20H32O5 B124842 8-iso PROSTAGLANDIN E2 CAS No. 154170-57-7

8-iso PROSTAGLANDIN E2

Cat. No. B124842
M. Wt: 352.5 g/mol
InChI Key: XEYBRNLFEZDVAW-UHFFFAOYSA-N
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Description

8-iso Prostaglandin E2 (8-iso PGE2) is one of several isoprostanes produced from arachidonic acid during lipid peroxidation . It is a potent renal vasoconstrictor in the rat . 8-iso PGE2 inhibits U-46619 or I-BOP-induced platelet aggregation .


Synthesis Analysis

8-iso PGE2 is produced from arachidonic acid during lipid peroxidation . It is also known that resveratrol potently reduces LPS-induced PGE2 synthesis and the formation of 8-iso-PGF2α, a measure of free radical production .


Molecular Structure Analysis

The molecular formula of 8-iso Prostaglandin E2 is C20H32O5 . It has an average mass of 352.465 Da and a monoisotopic mass of 352.224976 Da .


Chemical Reactions Analysis

8-iso PGE2 is a potent renal vasoconstrictor in the rat . It inhibits U-46619 or I-BOP-induced platelet aggregation . It is also known that 8-iso PGE2 is a more lipophilic form of the free acid, 8-iso PGE2 .


Physical And Chemical Properties Analysis

8-iso Prostaglandin E2 has a molecular formula of C20H32O5 . It has an average mass of 352.465 Da and a monoisotopic mass of 352.224976 Da .

Scientific Research Applications

Vasoconstrictor Effects

8-iso Prostaglandin E2 (8-iso PGE2) demonstrates significant vasoconstrictor effects. Studies have shown its contractile action on human umbilical veins, suggesting its involvement in regulating vascular tone. This vasoconstrictive property is evident in isolated guinea pig hearts and other vascular tissues, where it causes concentration-dependent decreases in coronary flow and left ventricular pressure. The involvement of prostanoid TP receptors in these effects has been pharmacologically validated, highlighting the compound's potential relevance in cardiovascular diseases and hypertension (Daray et al., 2004), (Möbert et al., 1997).

Influence on Other Vasoconstrictors

8-iso PGE2 also amplifies the vasoconstrictive effects of other agents like noradrenaline and angiotensin II. This amplification is significant in cardiovascular conditions, suggesting a pathophysiological role for 8-iso PGE2 in these diseases (Sametz et al., 1999).

Role in Ocular Health

Research in monkeys indicates that 8-iso PGE2 can reduce intraocular pressure in both normal and glaucomatous eyes. It appears to achieve this by increasing outflow facility, suggesting potential therapeutic applications in glaucoma treatment (Wang et al., 1998).

Impact on Sympathetic Neurotransmission

8-iso PGE2 influences sympathetic neurotransmission, exhibiting both excitatory and inhibitory effects. These effects suggest a complex interaction with neurotransmitter release mechanisms and potential implications for neurological and vascular disorders (Awe et al., 2000).

Role in Pulmonary Function

In studies of lung diseases, 8-iso PGE2 has been identified in exhaled breath condensate, correlating with inflammation and oxidative stress. This suggests its potential as a biomarker in various pulmonary conditions (Yao Su-mei, 2013).

Safety And Hazards

8-iso Prostaglandin E2 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is harmful if swallowed and may damage fertility or the unborn child .

properties

IUPAC Name

7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-iso PROSTAGLANDIN E2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
M Fukunaga, K Takahashi, KF Badr - Biochemical and biophysical …, 1993 - Elsevier
8-iso-PGE 2 , an E2-isoprostane, decreased GFR and RPF dose-dependently in rats, but with lesser potency than 8-epi-PGF 2α , an F2-isoprostane. This effect was abolished by SQ29,…
Number of citations: 98 www.sciencedirect.com
FM Daray, AI Minvielle, S Puppo, RP Rothlin - European journal of …, 2004 - Elsevier
The present study was undertaken to determine whether 8-iso-prostaglandin E 2 and 8-iso-prostaglandin F 2α posses contractile action on human umbilical vein and to evaluate the …
Number of citations: 20 www.sciencedirect.com
K Nakamura, S Okada, K Ono, K Yokotani - European journal of …, 2003 - Elsevier
In the present experiment, we examined the effect of 8-iso-prostaglandin E 2 and 8-iso-prostaglandin F 2α on the release of noradrenaline from the isolated rat stomach. The …
Number of citations: 12 www.sciencedirect.com
AA Hill, RA Coleman, GW Taylor, KP Moore, IK Taylor - Prostaglandins, 1997 - Elsevier
8-Iso-prostaglandin (PG)E 2 and 8-iso-PGF 2α are members of the isoprostane class of prostanoids which are formed by free radical mediated oxidation of arachidonic acid. Both E 2 - …
Number of citations: 14 www.sciencedirect.com
RF Wang, PY Lee, TW Mittag, SM Podos… - Archives of …, 1998 - jamanetwork.com
Objective To evaluate the effects of 8-iso prostaglandin E 2 (8-iso PGE 2 ; prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-9-oxo-,[5Z,8β-11X,13E,15S]-) on the intraocular pressure (IOP), …
Number of citations: 26 jamanetwork.com
Y Zhang, T Tazzeo, S Hirota, LJ Janssen - Journal of Pharmacology and …, 2003 - ASPET
We examined the effects of several E-ring and F-ring isoprostanes on mechanical and electrophysiological activity in porcine coronary artery. Several isoprostanes evoked concentration…
Number of citations: 17 jpet.aspetjournals.org
T Nakamura, Y Tachibana, T Murata - The FASEB Journal, 2021 - Wiley Online Library
Thromboxane receptor (TP) mediates nasal obstruction, a typical symptom of allergic rhinitis. Since it has been reported that several types of eicosanoids, such as non‐enzymatic …
Number of citations: 3 faseb.onlinelibrary.wiley.com
TJ Weber, LM Markillie - Molecular pharmacology, 2003 - ASPET
The thromboxane (TX) A 2 receptor (TP) encompasses two alternatively spliced forms, termed the platelet/placental (TP-P) and endothelial (TP-E) type receptors. Experimental evidence …
Number of citations: 18 molpharm.aspetjournals.org
JD Morrow, J Scruggs, Y Chen, WE Zackert… - Journal of lipid …, 1998 - ASBMB
D 2 /E 2 -isoprostanes are prostaglandin D 2 /E 2 -like compounds that are produced in vivo as non-enzymatic products of free radical catalyzed peroxidation of arachidonic acid. One E …
Number of citations: 41 www.jlr.org
JL Cracowski, P Devillier, O Chavanon… - Life Sciences, 2001 - Elsevier
… One such compound whose formation is favoured by this mechanism is isoprostaglandin E2 type III (iPE2-III, also named 8-iso-prostaglandin E2 or 15-E2tisoprostaglandin). The aim of …
Number of citations: 25 www.sciencedirect.com

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